N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide
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Overview
Description
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a sulfur atom in their ring structure, which can impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials may include 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 3-(m-tolyl)-1H-1,2,4-triazole. The key steps in the synthesis may involve:
- Formation of the thioether linkage between the triazole and the acetamide moiety.
- Cyclization reactions to form the benzo[b]thiophene ring.
- Introduction of the cyano group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation through specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)acetamide
- N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(p-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide
Uniqueness
The uniqueness of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide lies in its specific substitution pattern and the presence of both a cyano group and a triazole ring. These features can impart unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H19N5OS2 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19N5OS2/c1-12-5-4-6-13(9-12)18-23-20(25-24-18)27-11-17(26)22-19-15(10-21)14-7-2-3-8-16(14)28-19/h4-6,9H,2-3,7-8,11H2,1H3,(H,22,26)(H,23,24,25) |
InChI Key |
ZNYWJLJCXRHWJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NN2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Origin of Product |
United States |
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